Ethyl 4-morpholinobenzoate derivatives have been explored for their analgesic and anti-inflammatory properties. For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has been identified as a potent analgesic-antiinflammatory agent, surpassing the efficacy and safety of well-known drugs such as aminopyrine and phenylbutazone2. The structure-activity relationship of these pyridazinone derivatives has been discussed, providing insights into the design of new analgesic compounds.
The synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for various biologically active compounds, demonstrates the utility of ethyl 4-morpholinobenzoate derivatives in medicinal chemistry. The optimized synthetic method and the high yield of the target product highlight the efficiency of such processes4.
Morpholinium-based ionic liquids, including those derived from ethyl 4-morpholinobenzoate, have been synthesized and evaluated for their physicochemical properties, cytotoxicity, and biodegradability. These ionic liquids have been classified as having moderate or low toxicity and have potential applications as biomass solvents5.
The synthesis of 4-(2-aminoethyl)morpholine derivatives has been carried out, with the resulting compounds exhibiting good antibacterial activity against gram-negative bacteria. These findings suggest the potential of ethyl 4-morpholinobenzoate derivatives as antibacterial agents6.
The mechanism of action of ethyl 4-morpholinobenzoate derivatives is often linked to their interaction with biological targets such as receptors and enzymes. For instance, the synthesis and pharmacological activity of a series of 1-arylpyrazoles, which include morpholine derivatives, have been reported to act as potent σ(1) receptor (σ(1)R) antagonists. These compounds, particularly 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), have shown high activity in neurogenic pain models and have been selected as clinical candidates due to their promising ADME properties and safety profiles1. Additionally, the reaction of ethyl azidoformate with morpholines has been studied, yielding products such as morpholinium azide and 4-(ethoxycarbonyl)morpholine, which can be further explored for their biological activities3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: